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Compound of Interest

Compound Name: N-Benzoyl-3-hydroxy-DL-tyrosine
CAS No.: 33515-36-5
Cat. No.: B1606447

Get Quote

(Dimethyl sulfoxide-d
)
Abstract & Utility

N-Benzoyl-3-hydroxy-DL-tyrosine is a synthetic peptidomimetic intermediate often utilized in
the study of oxidative stress (as a DOPA derivative) and as a substrate for tyrosinase inhibitors.
Its characterization presents specific challenges due to the overlapping aromatic regions of the
benzoyl and catechol moieties. This guide provides a self-validating NMR protocol to
unambiguously assign the structure, differentiating the amide linkage from the free carboxylic
acid and confirming the integrity of the oxidation-sensitive catechol ring.

Structural Analysis & Numbering Strategy

Before acquiring data, the molecule must be mapped to predict magnetic environments.

Graphviz Diagram: Chemical Structure & Numbering
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Caption: Logical segmentation of N-Benzoyl-DOPA for NMR assignment. The benzoyl and
catechol aromatic systems are magnetically distinct.

Experimental Protocol
Sample Preparation

Obijective: Prevent oxidation of the catechol moiety while ensuring solubility.
e Mass: Weigh 5-10 mg of N-Benzoyl-3-hydroxy-DL-tyrosine.
e Solvent: Add 600 pL of DMSO-d

(99.9% D).

o Why DMSO? DOPA derivatives have poor solubility in CDCI

. DMSO is crucial to observe the amide proton (NH) and the phenolic hydroxyls, which
often exchange too rapidly in Methanol-d

o Reference: Add 0.03% TMS (Tetramethylsilane) or reference to the residual DMSO pentet at
2.50 ppm.

» Stability Note: Prepare fresh. Catechols can auto-oxidize to quinones, turning the solution
brown. If the solution is dark, filtration or re-synthesis is required.
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Instrument Parameters
Parameter 1H NMR Setting 13C NMR Setting Rationale

zgpg30 (Power-gated Standard 1D
Pulse Sequence zg30 (30° pulse) } o
decoupling) acquisition.

13C requires high

scans due to low
Scans (NS) 16 - 64 1024 - 4096 o

sensitivity and

quaternary carbons.

Ensure relaxation of
Relaxation Delay (D1) 1.0 sec 2.0 sec carbonyls for

integration accuracy.

Capture downfield
i COOH/OH protons
Spectral Width 12-14 ppm 220 ppm
and Carbonyl

carbons.

Standard ambient
Temperature 298 K (25°C) 298 K (25°C)
temperature.

1H NMR Characterization (400+ MHz, DMSO-d )

The proton spectrum will exhibit three distinct regions: the aliphatic zone (

and

protons), the aromatic zone (overlap of 8 protons), and the exchangeable zone (NH, OH,
COOH).

Assignment Table
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Chemical Shift o ] Mechanistic
Multiplicity Integral Assignment )
(0 ppm) Insight

Carboxylic acid

proton. Highly
12.0-12.8 Broad s 1H COOH variable; may

broaden into

baseline.

Catechol
hydroxyls (3-OH,

4-OH). Visible in
8.7-8.9 Broad s 2H Ar-OH dry DMSO;

disappear in D

0.

Characteristic

Doublet ( doublet due to
8.5-8.6 1H NH (Amide) coupling with the
Hz)

-proton.

Ortho-protons of
the benzoyl
group are
7.80-7.85 Doublet/Multiplet ~ 2H Benzoyl H-2', 6' deshielded by
the amide
carbonyl

anisotropy.

Meta/Para
7.40 - 7.55 Multiplet 3H Benzoyl H-3',4',5'  protons of the

benzoyl group.

Doublet ( Meta-coupling
6.60 - 6.65 1H DOPA H-2 only (isolated by

H2) hydroxyls).
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Doublet ( Ortho-coupling to
6.55 - 6.60 1H DOPA H-5
HZ) H'6.
dd ( Coupled to both
6.40 - 6.50 1H DOPA H-6 H-5 (ortho) and
Hz) H-2 (meta).
Chiral center.
Coupled to NH
4.50 - 4.60 Multiplet (ddd) 1H -CH and both
-protons.
Diastereotopic
protons. They
] appear distinct
2.80 - 3.05 Multiplet (2x dd) 2H -CH

due to the
adjacent chiral

center.

Critical Validation Steps
e D

O Shake: Add 1-2 drops of D

O to the NMR tube and re-acquire.

o Result: The signals at 12.0+, 8.7-8.9, and 8.5 ppm must disappear. The doublet at 6.60
(Ar-H) will not disappear. This confirms the assignment of exchangeable protons.

e Coupling Verification: The NH signal (8.5 ppm) must appear as a doublet. If it is a singlet, the
sample may contain trace water or acid catalyzing exchange, or the solvent is not
anhydrous.

13C NMR Characterization (100+ MHz, DMSO-d )

The carbon spectrum is the definitive proof of the N-benzoyl substitution (amide carbonyl)
versus the amino acid backbone (acid carbonyl).
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Assignment Table

Chemical Shift (6

Type Assignment Structural Logic
ppm)
173.0-174.0 C=0 COOH (Acid) Most downfield signal.
Distinct from the acid
166.0 - 167.0 C=0 Ph-CO-NH (Amide) carbonyl; confirms
benzoylation.
Oxygenated aromatic
carbons (C-OH) are
145.0 - 146.0 C_quat DOPA C-3, C-4 o
significantly
deshielded.
Quaternary carbon
134.0 - 135.0 C_quat Benzoyl C-1' ]
attached to the amide.
Para-carbon of
131.0-132.0 CH Benzoyl C-4'
benzoyl.
Ortho/Meta carbons of
128.0 - 129.0 CH Benzoyl C-2',3',5',6' benzoyl (intense
signals).
Alkyl-substituted
127.0 - 128.0 C_quat DOPA C-1 _
aromatic carbon.
119.0-121.0 CH DOPA C-6
Shielded by the
electron-donating OH
115.0 - 117.0 CH DOPAC-2,C-5
groups ortho/para to
them.
540560 CH Characteristic region
' ' -Carbon for alpha-amino acids.
36.0-37.0 CH Benzylic methylene
) ) -Carbon y y '
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Experimental Workflow Diagram

The following Graphviz diagram outlines the decision tree for validating the synthesis and purity
of the compound.
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Caption: Quality Control decision tree for NMR analysis of N-Benzoyl-DOPA.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. pdf.benchchem.com [pdf.benchchem.com]
2. scs.illinois.edu [scs.illinois.edu]

3. chem.ucla.edu [chem.ucla.edu]

4. faculty.fiu.edu [faculty.fiu.edu]

To cite this document: BenchChem. [Application Note: High-Resolution NMR
Characterization of N-Benzoyl-3-hydroxy-DL-tyrosine]. BenchChem, [2026]. [Online PDF].

© 2026 BenchChem. All rights reserved. 9/10 Tech Support


https://pdf.benchchem.com/33/Spectral_and_Methodological_Overview_of_3_Iodo_N_benzyloxy_carbonyl_L_tyrosine.pdf
https://scs.illinois.edu/system/files/inline-files/11BC-NMR-ChemicalShiftsTraceImpurities.pdf
http://www.chem.ucla.edu/~jung/pdfs/65.pdf
https://faculty.fiu.edu/~wnuk/Publications-pdf%20files/12.pdf
https://www.benchchem.com/product/b1606447?utm_src=pdf-custom-synthesis#bc-rfq
https://pdf.benchchem.com/33/Spectral_and_Methodological_Overview_of_3_Iodo_N_benzyloxy_carbonyl_L_tyrosine.pdf
https://scs.illinois.edu/system/files/inline-files/11BC-NMR-ChemicalShiftsTraceImpurities.pdf
http://www.chem.ucla.edu/~jung/pdfs/65.pdf
https://faculty.fiu.edu/~wnuk/Publications-pdf%20files/12.pdf
https://www.benchchem.com/product/b1606447/docs#application-note-high-resolution-nmr-characterization-of-n-benzoyl-3-hydroxy-dl-tyrosine
https://www.benchchem.com/product/b1606447/docs#application-note-high-resolution-nmr-characterization-of-n-benzoyl-3-hydroxy-dl-tyrosine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1606447?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Methodological & Application

Check Availability & Pricing

Available at: [https://www.benchchem.com/product/b1606447/docs#application-note-high-
resolution-nmr-characterization-of-n-benzoyl-3-hydroxy-dI-tyrosine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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